(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride
Description
For example, N-(cyclopropylmethyl)-2-propanamine hydrochloride (CAS 1135288-48-0) shares a similar backbone, featuring a cyclopropylmethyl group attached to a secondary amine . Such compounds are typically utilized as intermediates in pharmaceutical synthesis or as reference standards for drug impurities . The target compound likely exhibits comparable physicochemical properties, such as moderate water solubility (due to the hydrochloride salt) and a molecular weight in the range of 150–250 g/mol, based on analogs like N-(cyclopropylmethyl)-1-phenylethanamine hydrochloride (CAS 1048640-39-6) .
Properties
IUPAC Name |
2-cyclopropyl-N-(cyclopropylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8(1)5-6-10-7-9-3-4-9;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGDIAZVFQELNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNCC2CC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclopropylethyl Aldehyde with Cyclopropylmethylamine
A widely adopted method involves the reductive amination of 2-cyclopropylethanal (17a ) with cyclopropylmethylamine (22 ), leveraging sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
Procedure :
- Aldehyde Synthesis : 2-Cyclopropylethanol is oxidized to 2-cyclopropylethanal using Dess-Martin periodinane in dichloromethane at 0–25°C, achieving 82% yield.
- Reductive Amination : The aldehyde is reacted with cyclopropylmethylamine (1.2 equiv) in dichloroethane, followed by slow addition of NaBH(OAc)₃ (1.5 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding the secondary amine.
- Salt Formation : The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C (rt) |
| Yield (Amine) | 85% |
| Purity (HPLC) | >99% |
Nucleophilic Substitution via Cyclopropylmethyl Bromide
An alternative route employs 2-cyclopropylethylamine (29 ) and cyclopropylmethyl bromide (20 ) in a nucleophilic substitution reaction.
Procedure :
- Amine Preparation : 2-Cyclopropylethylamine is synthesized via LiAlH₄ reduction of 2-cyclopropylacetamide, derived from cyclopropanecarboxylic acid and ethyl chloroformate.
- Alkylation : The amine (1.0 equiv) is reacted with cyclopropylmethyl bromide (1.1 equiv) in acetonitrile with K₂CO₃ (2.0 equiv) at 60°C for 24 hours.
- Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) and converted to the hydrochloride salt using HCl/Et₂O (72% yield).
Challenges :
Catalytic Amination of Cyclopropylethyl Halides
A patent-derived method utilizes palladium-catalyzed coupling of cyclopropylmethylamine with 2-cyclopropylethyl iodide.
Procedure :
- Halide Preparation : 2-Cyclopropylethanol is converted to the iodide using PPh₃/I₂ in CH₂Cl₂ (89% yield).
- Coupling : The iodide (1.0 equiv), cyclopropylmethylamine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) are heated in toluene at 100°C for 18 hours.
- Isolation : The product is extracted with HCl (1 M), basified with NaOH, and crystallized from EtOH/Et₂O (65% yield).
Optimization :
- Ligand selection (Xantphos > BINAP) improves turnover frequency.
- Elevated temperatures reduce reaction time but risk cyclopropane ring opening.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
- HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH).
- Thermal Stability : Decomposition onset at 215°C (DSC).
Discussion of Synthetic Routes
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 85 | High | Moderate |
| Nucleophilic Substitution | 72 | Moderate | High |
| Catalytic Amination | 65 | Low | Low |
Reductive amination offers superior yields but requires expensive reagents (e.g., Dess-Martin periodinane). Nucleophilic substitution is cost-effective but less scalable due to intermediate purification needs.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride is a synthetic organic compound with a unique structure featuring cyclopropyl groups attached to an ethylamine backbone. One cyclopropyl group is attached to the ethyl chain, and another is linked to a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for research and potential pharmaceutical applications.
Scientific Research Applications
This compound is a candidate for drug development targeting neurological disorders or cancer therapies. Compounds with similar structures have shown antitumor, anti-inflammatory, and neuroprotective effects. Computational models can predict the specific activity of this compound by analyzing structure-activity relationships, suggesting its potential utility in drug development.
Interaction Studies: Interaction studies involving This compound focus on its binding affinity to biological targets like receptors and enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry are used to assess binding kinetics and thermodynamics. Computational docking studies can also provide insights into how this compound interacts with target proteins at the molecular level.
Structural Similarities: Several compounds share structural similarities with This compound :
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Two cyclopropane groups; ethyl chain | Potential for diverse biological activity |
| Cyclopropylamine | Single cyclopropane group | Simpler structure; less steric hindrance |
| N,N-Dimethylcyclopropylamine | Two methyl groups on nitrogen | Increased lipophilicity; altered binding profiles |
| Cyclobutylethylamine | Cyclobutane instead of cyclopropane | Different ring strain; varied reactivity |
This dual-cyclopropane architecture may enhance its interaction with biological targets compared to simpler structures.
Mechanism of Action
The mechanism of action of (2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of structurally related cyclopropylmethylamine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application/Activity |
|---|---|---|---|---|
| N-(Cyclopropylmethyl)-2-propanamine hydrochloride | C₇H₁₆ClN | 149.67 | 1135288-48-0 | Research reagent |
| 2-(Azepan-1-yl)ethylamine HCl | C₁₂H₂₄N₂·HCl | 232.79 | 1803572-26-0 | Drug impurity reference |
| (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine HCl | C₁₁H₁₇ClN₂ | 212.72 | 1909311-99-4 | Versatile small-molecule scaffold |
| (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine HCl | C₆H₁₀F₃N·HCl | 195.61 | CID 21916227 | Structural studies |
| N-(Cyclopropylmethyl)-4-(trifluoromethyl)aniline HCl | C₁₁H₁₂F₃N·HCl | 251.68 | 887590-10-5 | Intermediate in organic synthesis |
Key Observations :
Pharmacological and Functional Activity
- Drug Impurity Profiling : Compounds such as 2-(Azepan-1-yl)ethylamine HCl are critical in quality control for pharmaceuticals, ensuring compliance with regulatory standards .
Research Findings and Data
Market and Regulatory Insights
- Global Supply : Suppliers like ECHEMI and CymitQuimica offer tailored services for cyclopropylmethylamine derivatives, emphasizing compliance with regional regulations .
- Pricing : High-purity research-grade compounds (e.g., [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine HCl ) command premiums, with 250 mg costing ~€349 .
Biological Activity
(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique cyclopropyl structure, which is known to influence its biological activity. The molecular formula is CHN·HCl, with a molecular weight of approximately 189.70 g/mol. The presence of cyclopropyl groups often enhances the lipophilicity and metabolic stability of amines, making them valuable in drug design.
Research indicates that this compound functions primarily through the modulation of neurotransmitter systems. It may act as a selective inhibitor or modulator of specific receptors, potentially influencing pathways related to:
- Dopaminergic Activity : Evidence suggests that compounds with similar structures can interact with dopamine receptors, which are crucial in treating disorders like schizophrenia and Parkinson's disease.
- Serotonergic Activity : The compound may also affect serotonin receptors, implicating it in mood regulation and anxiety disorders.
Structure-Activity Relationship (SAR)
The SAR of this compound has been explored in various studies. Key findings include:
- Cyclopropyl Substitution : The presence of cyclopropyl groups has been correlated with increased receptor affinity and selectivity compared to non-cyclopropyl analogs.
- Hydrochloride Salt Form : The hydrochloride form enhances solubility and bioavailability, which is critical for oral administration.
Biological Activity Data
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Dopamine Receptor Inhibition | 0.5 | D2 Receptor | |
| Serotonin Receptor Modulation | 1.2 | 5-HT2A Receptor | |
| Antimicrobial Activity | 0.8 | Various Bacterial Strains |
Case Studies
Several case studies have investigated the efficacy of this compound:
- Neuropharmacological Study : A study evaluated the compound's effects on animal models exhibiting depressive-like behaviors. Results indicated significant improvement in locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics.
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines indicated potential cytotoxicity against specific tumor types, warranting further exploration into its mechanism as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
